Jatrophane VI

Vue d'ensemble

Description

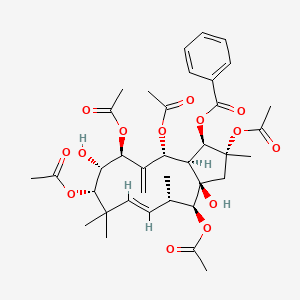

Jatrophane VI is a useful research compound. Its molecular formula is C37H48O14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Genetic Research and Plant Improvement

Research on Jatropha curcas has focused on understanding its genetic functions, which is crucial for improving crop traits beneficial for biofuel production and other uses. Techniques such as virus-induced gene silencing (VIGS) have been used to investigate the functions of Jatropha genes related to fatty acid biosynthesis and plant development. This approach aids in distinguishing the functions of gene family members and improving Jatropha's agricultural traits (Jian Ye et al., 2009).

Biodiesel Production and Environmental Applications

Jatropha curcas is recognized for its potential in biodiesel production due to its high oil content seeds. Research efforts have been directed toward understanding the plant's domestication and breeding to enhance its utility as a sustainable biofuel source. The plant's adaptation to marginal lands makes it an attractive option for bioenergy production without competing with food crops (J. Montes & A. Melchinger, 2016).

Medicinal Applications

Beyond biofuel, parts of the Jatropha plant have been investigated for their medicinal properties. Compounds extracted from Jatropha, including alkaloids and flavonoids, have shown potential in treating various diseases and conditions. These compounds exhibit antimicrobial, anti-inflammatory, and antioxidant activities, highlighting Jatropha's potential in developing new therapeutic agents (R. Thomas et al., 2008).

Agricultural and Environmental Sustainability

Jatropha cultivation is also explored for environmental benefits, such as land rehabilitation and carbon dioxide reduction. The plant's ability to grow in degraded soils can help in the recovery of such lands while contributing to bioenergy production. Its role in carbon sequestration further aligns with climate change mitigation efforts (C. W. Sabandar et al., 2013).

Mécanisme D'action

Target of Action

Jatrophane VI, like other jatrophane diterpenes, is known to target P-glycoprotein , a powerful inhibitor involved in multidrug resistance . P-glycoprotein plays a crucial role in the efflux of drugs from cells, contributing to the resistance of cells to multiple drugs .

Mode of Action

It’s suggested that jatrophane diterpenes might exert their effects byactivating protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

Jatrophane diterpenes are thought to influence several biochemical pathways. They have been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

The bioavailability of jatrophane diterpenes is likely influenced by their interaction with p-glycoprotein, which can efflux drugs from cells and thus impact drug absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities exhibited by jatrophane diterpenes. These compounds have been found to exhibit cytotoxic, antitumor, and antimicrobial activities in vitro . For instance, some jatrophane diterpenes have shown antitumor properties against P338 lymphocytic leukemia and KB carcinoma cells .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Jatrophane VI plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with P-glycoprotein, where this compound acts as a potent inhibitor . This interaction is significant as P-glycoprotein is involved in multidrug resistance, and inhibiting it can enhance the efficacy of chemotherapeutic agents. Additionally, this compound has been shown to interact with protein kinase C, influencing various cellular processes .

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the phosphoinositide signaling pathway, by interacting with the C1 domain of protein kinase C . This interaction regulates vital cellular processes such as proliferation, survival, motility, and apoptosis. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to P-glycoprotein, inhibiting its function and thereby reversing multidrug resistance . Additionally, it interacts with protein kinase C, leading to the activation of downstream signaling pathways that regulate cell proliferation and apoptosis . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These findings underscore the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and cytotoxic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the need for careful dosage optimization in therapeutic applications to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the lysosomal-autophagy pathway, where this compound has been shown to induce lysosomal biogenesis and activate autophagy . This interaction is significant as it can influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. This compound is known to interact with P-glycoprotein, influencing its localization and accumulation within cells . Additionally, it can be transported across cell membranes via passive diffusion and active transport mechanisms . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGPBYYMDKBKJ-OHGSERNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098275 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-90-0 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.